CRT5

Descripción general

Descripción

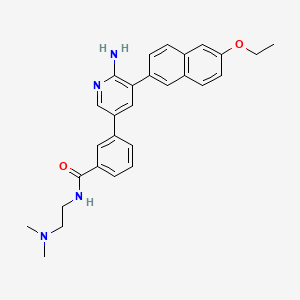

CRT5, también conocido como CRT0066051, es un compuesto de benzamida de pirazina. Es un inhibidor potente y selectivo de las isoformas de la proteína quinasa D (PKD), específicamente PKD1, PKD2 y PKD3. Este compuesto ha mostrado efectos significativos en la reducción de la migración, proliferación y tubulogénesis de las células endoteliales inducidas por el factor de crecimiento endotelial vascular (VEGF) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CRT5 implica la formación del núcleo de benzamida de pirazina. La ruta sintética típica incluye los siguientes pasos:

Formación del núcleo de pirazina: Comenzando con un precursor de pirazina adecuado, la estructura del núcleo se forma a través de reacciones de ciclización.

Formación de benzamida: El núcleo de pirazina se funcionaliza luego para introducir el grupo benzamida. Este paso a menudo implica la formación de enlaces amida utilizando reactivos como carbodiimidas o agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr la pureza deseada.

Métodos de producción industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se podrían emplear técnicas como la química de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

CRT5 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que potencialmente altera su actividad o estabilidad.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que afecta sus propiedades inhibitorias.

Sustitución: Las reacciones de sustitución se pueden utilizar para modificar las porciones de pirazina o benzamida, lo que podría conducir a derivados con diferentes actividades biológicas.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear reactivos de halogenación o nucleófilos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol.

Aplicaciones Científicas De Investigación

Angiogenesis Studies

CRT5 has been instrumental in studying the role of PKD in angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound effectively reduces VEGF-mediated signaling pathways, thereby providing insights into the molecular mechanisms underlying blood vessel formation.

Cancer Research

Given its ability to inhibit angiogenesis, this compound is being explored for its potential applications in cancer therapy. By disrupting the angiogenic process, this compound may limit tumor growth and metastasis, making it a candidate for further investigation in cancer treatment protocols.

Cardiovascular Research

The inhibition of PKD by this compound has implications for cardiovascular health, particularly in conditions associated with abnormal endothelial function. Researchers are examining how this compound can mitigate endothelial dysfunction and improve vascular health.

Case Studies

Mecanismo De Acción

CRT5 ejerce sus efectos inhibiendo selectivamente la actividad de las isoformas de la proteína quinasa D. Se une al sitio activo de PKD1, PKD2 y PKD3, evitando su fosforilación y posterior activación. Esta inhibición interrumpe las vías de señalización descendentes involucradas en la migración, proliferación y tubulogénesis de las células endoteliales .

Comparación Con Compuestos Similares

Compuestos similares

CRT0066101: Otro inhibidor de PKD con una estructura similar pero diferente potencia y selectividad.

CID755673: Un inhibidor no competitivo de PKD con propiedades de unión distintas.

BPKDi: Un inhibidor selectivo de PKD1 con un andamiaje químico diferente.

Singularidad de CRT5

This compound es único debido a su alta potencia y selectividad para las tres isoformas de PKD. Su capacidad para inhibir las funciones de las células endoteliales inducidas por VEGF lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

¡Si tiene alguna pregunta específica o necesita más detalles, no dude en preguntar!

Actividad Biológica

CRT5 is a novel compound identified as a specific inhibitor of Protein Kinase D (PKD), which plays a crucial role in various cellular processes, including angiogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial cells, and potential therapeutic applications based on diverse research findings.

This compound functions primarily by inhibiting the autophosphorylation of PKD isoforms 1 and 2 at specific serine residues (Ser916 and Ser876) following stimulation by Vascular Endothelial Growth Factor (VEGF) . This inhibition leads to a decrease in the phosphorylation of downstream substrates such as Histone Deacetylase 5 (HDAC5), cAMP-response-element-binding protein (CREB), and Heat Shock Protein 27 (HSP27) .

Key Findings

- Biochemical Inhibition : The IC50 values for this compound against PKD isoforms are remarkably low, at approximately 1 nM for PKD1, 2 nM for PKD2, and 1.5 nM for PKD3 .

- Specificity : this compound shows minimal inhibitory activity against other protein kinase C (PKC) isoforms, indicating a degree of specificity for PKD .

Effects on Endothelial Cells

This compound has been shown to significantly impact various aspects of endothelial cell function:

- Inhibition of Angiogenesis : In human umbilical vein endothelial cells (HUVECs), this compound reduced VEGF-induced migration, proliferation, and tubulogenesis. These effects mirror those observed when PKD expression is knocked down using siRNA .

- Cytotoxicity : The compound exhibits cytotoxic effects with an LD50 value of approximately 17 μM in HUVECs, comparable to its effects in cancer cell lines .

Data Table: Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 for PKD1 | 1 nM |

| IC50 for PKD2 | 2 nM |

| IC50 for PKD3 | 1.5 nM |

| LD50 in HUVECs | 17 μM |

| Effect on VEGF-induced migration | Decreased |

| Effect on VEGF-induced tubulogenesis | Decreased |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in both cancer and vascular diseases:

- Cancer Research : A study indicated that this compound could inhibit tumor growth by targeting PKD-mediated pathways essential for cancer cell proliferation . The specificity of this compound allows it to be used as a tool to dissect the role of PKD in cancer biology.

- Vascular Diseases : Given its role in angiogenesis, this compound may hold promise as an anti-angiogenic agent in conditions characterized by excessive vascular growth, such as diabetic retinopathy or tumor-associated angiogenesis .

Propiedades

IUPAC Name |

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRAUPLGHAFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.